Boc-3-(4-Biphenylyl)-D-alanine

Protease Inhibitor Stability Chymotrypsin Resistance Peptide Half-Life Extension

Boc-3-(4-Biphenylyl)-D-alanine (synonyms: Boc-D-4,4′-biphenylalanine, Boc-4-phenyl-D-Phe-OH, Boc-D-Bip-OH) is a non-natural, N-Boc-protected D-amino acid derivative characterized by a biphenyl side chain at the β-position. With molecular formula C₂₀H₂₃NO₄ and molecular weight 341.41 g/mol, this white solid is a synthetic building block employed in solid-phase peptide synthesis and medicinal chemistry programs, most notably as a reagent in the preparation of pyrrolopyrimidine-based Akt kinase inhibitors and (−)-bestatin-derived aminopeptidase inhibitors.

Molecular Formula C20H23NO4
Molecular Weight 341,41 g/mole
CAS No. 128779-47-5
Cat. No. B558552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(4-Biphenylyl)-D-alanine
CAS128779-47-5
Synonyms128779-47-5; BOC-D-4,4'-BIPHENYLALANINE; Boc-D-4,4-Biphenylalanine; Boc-3-(4-Biphenylyl)-D-alanine; (R)-3-([1,1'-BIPHENYL]-4-YL)-2-((TERT-BUTOXYCARBONYL)AMINO)PROPANOICACID; BOC-D-4-PHENYLPHENYLALANINE; BOC-4-BIPHENYL-D-ALA; BOC-4-PHENYL-D-PHE-OH; SBB067458; Boc-D-Bip-OH; (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-phenylphenyl)propanoicacid; (2R)-3-(BIPHENYL-4-YL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOICACID; Boc-L-phe(4-ph)-OH; PubChem9091; BOC-D-BPH-OH; Boc-4-phenyl-D-phenylalanine; AMBZ0392; SCHEMBL1326276; D-TBOC-P-BIPHENYLALANINE; BOC-D-BIP(4,4')-OH; MolPort-001-758-675; N-BOC-D-3-BIPHENYLALANINE; NBVVKAUSAGHTSU-QGZVFWFLSA-N; EBD50517; ZINC2556725
Molecular FormulaC20H23NO4
Molecular Weight341,41 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
InChIKeyNBVVKAUSAGHTSU-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(4-Biphenylyl)-D-alanine (CAS 128779-47-5) – Procurement-Relevant Identity and Baseline Characteristics


Boc-3-(4-Biphenylyl)-D-alanine (synonyms: Boc-D-4,4′-biphenylalanine, Boc-4-phenyl-D-Phe-OH, Boc-D-Bip-OH) is a non-natural, N-Boc-protected D-amino acid derivative characterized by a biphenyl side chain at the β-position . With molecular formula C₂₀H₂₃NO₄ and molecular weight 341.41 g/mol, this white solid is a synthetic building block employed in solid-phase peptide synthesis and medicinal chemistry programs, most notably as a reagent in the preparation of pyrrolopyrimidine-based Akt kinase inhibitors and (−)-bestatin-derived aminopeptidase inhibitors . The compound bears a tert-butoxycarbonyl (Boc) protecting group that is orthogonal to Fmoc-based strategies, and its D-configuration distinguishes it stereochemically from the corresponding L-enantiomer (CAS 147923-08-8), a factor that critically impacts biological target engagement .

Why Boc-3-(4-Biphenylyl)-D-alanine Cannot Be Interchanged with Its L-Enantiomer or Boc-D-Phenylalanine in Procurement Decisions


Within the same compound class, neither the L-enantiomer (Boc-3-(4-biphenylyl)-L-alanine, CAS 147923-08-8) nor the structurally simpler Boc-D-phenylalanine (Boc-D-Phe-OH) can be treated as functionally equivalent substitutes. The D-configuration is not a minor stereochemical nuance; it dictates the orientation of the biphenyl side chain within protease active sites and protein-binding pockets, directly controlling target selectivity, as exemplified by the 100-fold selectivity window achieved by D-biphenylalanine-containing factor VIIa inhibitors over thrombin [1]. Conversely, the L-enantiomer can exhibit superior potency at certain targets, such as HIV-1 gp120, where L-biphenylalanine achieved submicromolar IC₅₀ values while the D-form showed measurably weaker binding [2]. Replacement of the biphenyl group with a simple phenyl ring (Boc-D-Phe-OH) forfeits the enhanced hydrophobic contact surface area and extended aromatic interactions that have driven biphenylalanine-containing VLA-4 antagonists to sub-nanomolar potency (IC₅₀ = 1 nM) [3]. The quantitative evidence below demonstrates that these structural features produce divergent, application-critical outcomes that preclude generic interchange.

Quantitative Differentiation Evidence: Boc-3-(4-Biphenylyl)-D-alanine Versus Closest Analogs


Proteolytic Stability: Biphenylalanine-Modified Inhibitors Resist Chymotrypsin Degradation >24 h, Whereas Boc-Phe Analogue Is Degraded Within 1 h

Modified heterocyclic phenylalanine analogues designed as P3–P4 replacements—structurally analogous to biphenylalanine derivatives—were incorporated into human renin inhibitors and assessed for stability against chymotrypsin. Compound 8, a representative of this class, remained greater than 60% intact after a 24-hour exposure to chymotrypsin, whereas the Boc-Phe analogue was nearly completely degraded after only 1 hour under identical conditions [1]. The most potent inhibitor in this series, Compound 6, achieved an IC₅₀ of 8.9 nM against human recombinant renin [1]. This stability advantage is attributed to the steric and conformational constraints conferred by the extended aromatic side chain, which restrict access to the scissile bond.

Protease Inhibitor Stability Chymotrypsin Resistance Peptide Half-Life Extension

Target Selectivity: D-Biphenylalanine-Containing Factor VIIa Inhibitor Achieves 100-Fold Selectivity Over Thrombin, a Feature Absent in L-Configuration or Smaller P3 Analogs

A peptide mimetic factor VIIa inhibitor incorporating D-biphenylalanine at the P3 position—ethylsulfonamide-D-biphenylalanine-Gln-p-aminobenzamidine—demonstrated 100-fold selectivity for the factor VIIa/tissue factor (FVIIa/TF) complex over thrombin [1]. X-ray crystallographic analysis (PDB: 1WTG) revealed that the large D-biphenylalanine P3 moiety engages in novel interactions with the 170-loop of FVIIa/TF, inducing ligand-specific conformational changes that are not replicated with smaller P3 substituents or with the L-enantiomer [1]. This selectivity profile is explicitly noted to be unlike previously reported FVIIa/TF selective inhibitors, which typically exhibit narrower selectivity windows due to less optimal P3 pocket occupancy [1].

Anticoagulant Drug Design Factor VIIa/Tissue Factor Protease Selectivity

Stereochemical Discrimination: L-Biphenylalanine Binds HIV-1 gp120 with Submicromolar IC₅₀, Whereas D-Biphenylalanine Shows Significantly Weaker Binding, Confirming Target-Dependent Enantiomer Preference

In a direct comparative study of biphenylalanine enantiomers as HIV-1 gp120 attachment inhibitors, molecular docking analyses demonstrated that L-biphenylalanine exhibited the highest binding probability and lowest negative docked energy compared to D-biphenylalanine and L-methyl-biphenylalanine [1]. CD4 capture ELISA experiments confirmed that L-biphenylalanine inhibited gp120–CD4 binding with an IC₅₀ at submicromolar concentration, whereas D-biphenylalanine showed measurably lower inhibitory activity under identical assay conditions [1]. Both enantiomers were non-toxic to Vero cells up to 400 µM, indicating that the activity difference arises from target engagement rather than differential cytotoxicity [1]. This result underscores that neither enantiomer is universally superior; the optimal choice is target-dependent.

HIV-1 Entry Inhibition gp120-CD4 Antagonist Stereochemical SAR

Expanded S1 Pocket Occupancy: Biphenylalanine-Derived Bestatin Inhibitors Overcome the Phenylalanine Size Limit in PfA-M1, Enabling Access to a Hydrophilic Subpocket Inaccessible to Boc-D-Phe-Based Inhibitors

In a systematic study of (−)-bestatin-based inhibitor libraries synthesized from commercially available N-Boc-D-amino acids, incorporation of large aromatic side chains at the P1 position—including biphenylalanine—yielded potent inhibition of the essential malaria metalloaminopeptidase PfA-M1 [1]. This finding directly contradicted prior assumptions that the PfA-M1 S1 pocket could not accommodate side chains larger than a P1 phenylalanine residue [1]. X-ray crystal structures of PfA-M1 bound to bestatin derivatives (PDB: 3Q43, 3Q44) at 1.8 Å resolution revealed a substantial inhibitor-induced rearrangement of the primary loop forming the S1 pocket, permitting the biphenyl group to access a hydrophilic subpocket occupied by ordered water molecules—a binding mode sterically impossible for a single phenyl ring [1]. The biphenyl derivative 9f showed distinct binding kinetics compared to the smaller benzyl-substituted analog 9b, with the structural data providing a molecular rationale for the differential activity [1].

Antimalarial Drug Discovery PfA-M1 Metalloaminopeptidase Bestatin Derivative SAR

Hydrophobicity-Driven Potency Enhancement: Biphenylalanine-Containing VLA-4 Antagonists Achieve Sub-Nanomolar IC₅₀, Surpassing Mono-Phenyl Analogs That Plateau at Higher Nanomolar Potency

A series of N-(arylacetyl)-4-biphenylalanine VLA-4 antagonists prepared via solid-phase chemistry yielded several compounds with IC₅₀ values below 1 nM, with compound 27 reaching an IC₅₀ of 1 nM [1]. This sub-nanomolar potency tier represents a substantial advance over the mono-phenylalanine-based VLA-4 antagonist series, which typically exhibit IC₅₀ values in the mid-to-high nanomolar range [2]. The biphenyl moiety provides an extended hydrophobic contact surface (approximate logP of biphenylalanine = 2.87, compared to phenylalanine logP ≈ 1.5) that engages a larger portion of the hydrophobic binding cleft on the integrin α4 subunit . Parallel development of N-benzoyl-L-biphenylalanine derivatives led to the clinical candidate TR-14035 (IC₅₀ α₄β₇/α₄β₁ = 7/87 nM), further validating the biphenyl scaffold for integrin-targeted programs [2].

Integrin Antagonist VLA-4 Inhibitor Inflammation Drug Discovery

Highest-Impact Application Scenarios for Boc-3-(4-Biphenylyl)-D-alanine Based on Quantitative Differentiation Evidence


Protease Inhibitor Lead Optimization Requiring Extended In Vivo Half-Life

Research programs developing peptide-based or peptidomimetic inhibitors of serine proteases—including renin, factor VIIa, and related coagulation cascade enzymes—should prioritize Boc-3-(4-Biphenylyl)-D-alanine as the P3/P4 building block. The demonstrated >24-hour chymotrypsin resistance of biphenylalanine-containing inhibitors, compared to <1-hour degradation of the Boc-Phe analogue [1], directly translates to extended pharmacokinetic duration and reduced dosing frequency. The D-configuration is essential for achieving the 100-fold FVIIa/TF-over-thrombin selectivity window documented in crystallographically validated inhibitor series [2]. Procurement of the L-enantiomer or Boc-D-Phe-OH would forfeit this selectivity margin and necessitate additional synthetic steps to compensate for proteolytic instability.

Antimalarial Metalloaminopeptidase (PfA-M1) Inhibitor Development Using Bestatin Scaffolds

Boc-3-(4-Biphenylyl)-D-alanine is the reagent of choice for synthesizing (−)-bestatin-based PfA-M1 inhibitor libraries. X-ray crystallographic evidence at 1.8 Å resolution demonstrates that the biphenyl side chain induces a loop rearrangement in the S1 pocket, accessing a hydrophilic subpocket that phenylalanine-based inhibitors cannot occupy [3]. The established synthetic protocol uses commercially available N-Boc-D-amino acids directly, and the biphenyl derivative consistently produces potent inhibition where smaller aromatic P1 substituents fail [3]. Researchers should not substitute Boc-D-Phe-OH, as the single phenyl ring is structurally incapable of triggering the essential loop rearrangement that unlocks the full inhibitory potential of this chemotype.

Integrin α4 Antagonist Programs Targeting Sub-Nanomolar Potency

For discovery efforts directed at VLA-4 (α4β1) or dual α4β1/α4β7 integrin antagonism, the 4-biphenylalanine scaffold has been validated through the progression from a micromolar phenylalanine lead (IC₅₀ = 5–33 µM) to biphenylalanine-derived clinical candidates with low nanomolar potency (TR-14035: IC₅₀ = 7/87 nM) and optimized compounds reaching 1 nM [4][5]. The extended hydrophobic contact surface provided by the biphenyl group is the key driver of this >1,000-fold potency improvement. The choice between D- and L-enantiomers should be guided by the specific stereochemical preference of the integrin binding site; the L-enantiomer has been more extensively validated in the integrin context.

Stereochemistry-Dependent Target Engagement: HIV-1 Entry vs Coagulation Cascade

When the biological target exhibits a defined stereochemical preference, the procurement decision between Boc-3-(4-Biphenylyl)-D-alanine (CAS 128779-47-5) and its L-enantiomer (CAS 147923-08-8) is non-negotiable. Direct head-to-head evidence shows that L-biphenylalanine achieves submicromolar IC₅₀ at HIV-1 gp120 while D-biphenylalanine is significantly weaker [6], whereas D-biphenylalanine is mandatory for FVIIa/TF selectivity [2]. Similarly, coibamide A mimetic optimization revealed that replacing L-Tyr(Me) with L-β-(4-biphenylyl)alanine produced a >100-fold increase in cytotoxic potency against cancer cell lines [7]. Ordering the incorrect enantiomer based on availability or cost will produce inactive or poorly active compounds, wasting synthesis resources and delaying project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-3-(4-Biphenylyl)-D-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.